N-(2,3-dichlorophenyl)-5-iodofuran-2-carboxamide
Overview
Description
N-(2,3-dichlorophenyl)-5-iodofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of carboxamides It is characterized by the presence of a furan ring substituted with iodine and a carboxamide group, along with a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-5-iodofuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodine Substituent: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a dichlorophenylboronic acid and a suitable palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The iodine substituent can be replaced by other nucleophiles through substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its unique structure may offer advantages in terms of selectivity and potency.
Industry: In the industrial sector, N-(2,3-dichlorophenyl)-5-iodofuran-2-carboxamide can be used in the synthesis of advanced materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-5-iodofuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: This compound shares the dichlorophenyl moiety but differs in the presence of a nitrobenzene-sulfonamide group.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound has a similar dichlorophenyl group but includes a tetrahydropyrimidine ring.
Uniqueness: N-(2,3-dichlorophenyl)-5-iodofuran-2-carboxamide is unique due to the combination of its furan ring, iodine substituent, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-5-iodofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2INO2/c12-6-2-1-3-7(10(6)13)15-11(16)8-4-5-9(14)17-8/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMVZHYRVODFRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(O2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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